![molecular formula C21H27NO3Si B15208084 (4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline CAS No. 836649-50-4](/img/structure/B15208084.png)
(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the pyrrolidine ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a suitable cyclizing agent under controlled conditions.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols or other reduced products.
科学研究应用
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used as a probe or reagent in biochemical and pharmacological studies.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, activator, or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application.
相似化合物的比较
Similar Compounds
- (2R,4S)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxamide
- (2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-methanol
Uniqueness
(2R,4S)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyldiphenylsilyl group provides steric protection and stability, making it a valuable intermediate in various synthetic and research applications.
属性
CAS 编号 |
836649-50-4 |
|---|---|
分子式 |
C21H27NO3Si |
分子量 |
369.5 g/mol |
IUPAC 名称 |
(2R,4S)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m0/s1 |
InChI 键 |
LHSRURYOCDIZEW-QFBILLFUSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](NC3)C(=O)O |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)
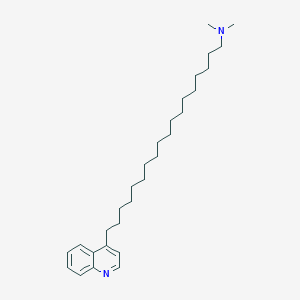
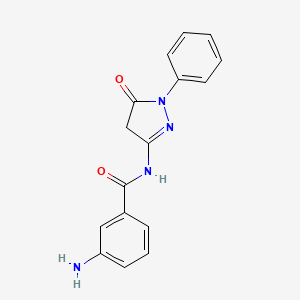
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)

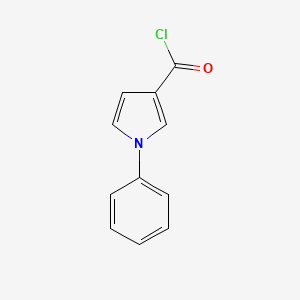
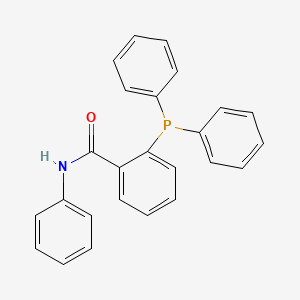
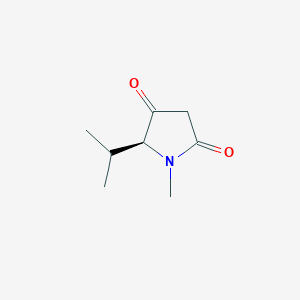
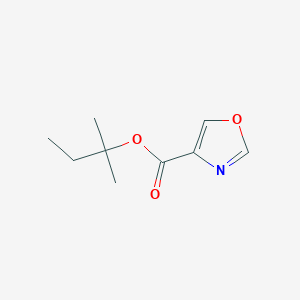
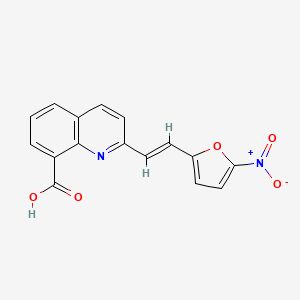
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
